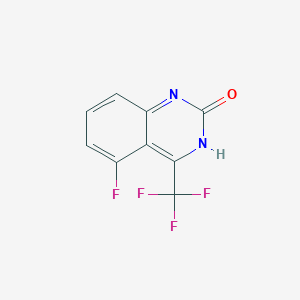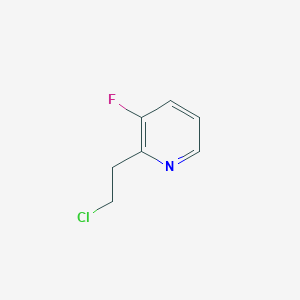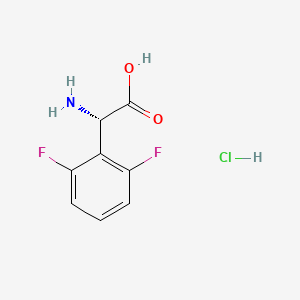
5-fluoro-4-trifluoromethylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered rings: a benzene ring and a pyrimidine ring. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of o-nitrobenzylamine with formic acid, followed by reduction and cyclization.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups can be introduced via electrophilic fluorination and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of 5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit diverse chemical and biological properties.
科学的研究の応用
5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with no fluorine or trifluoromethyl groups.
4-Chloroquinazoline: A similar compound with a chlorine atom instead of fluorine.
6-Fluoroquinazoline: A compound with a fluorine atom at a different position on the quinazoline ring.
Uniqueness
5-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H4F4N2O |
|---|---|
分子量 |
232.13 g/mol |
IUPAC名 |
5-fluoro-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(9(11,12)13)15-8(16)14-5/h1-3H,(H,14,15,16) |
InChIキー |
QVNGAGFXQDDIKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)NC(=C2C(=C1)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)







